molecular formula C17H15F3N2O B2534591 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea CAS No. 1207052-11-6

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

Cat. No. B2534591
CAS RN: 1207052-11-6
M. Wt: 320.315
InChI Key: SUNJGWLDJCOAGS-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell signaling and survival.

Scientific Research Applications

Crystal Structure and Pesticide Application

A study of the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals insights into similar compounds' molecular configurations. This research can inform the understanding of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea's structural properties and potential pesticide applications (Youngeun Jeon et al., 2014).

Synthesis and Antimicrobial Activity

Research on new thiourea derivatives demonstrates the potential of similar structures for developing novel antimicrobial agents. The study's findings on the synthesis, spectroscopic properties, and antipathogenic activity of these derivatives highlight the relevance of exploring 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea for similar applications (Carmen Limban et al., 2011).

Optical and Electronic Properties

A study on Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate prepared through the aromatization of a cyclohexenone derivative sheds light on the vibrational wavenumbers, molecular structure, and nonlinear optical properties of related compounds. Such research indicates the potential utility of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea in materials science and optical applications (Y. Sheena Mary et al., 2014).

Arylation Methodologies for Urea Derivatives

Developments in the arylation of uracil derivatives present new synthetic routes that could be applicable to the synthesis of urea compounds like 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea. These methodologies may offer insights into producing biologically active urea derivatives with enhanced properties (A. Gondela & K. Walczak, 2006).

Electrophilic Fluorination Techniques

Research into the electrophilic fluorination of methylated uracils using ionic liquids presents novel chemical reactions that could be relevant to modifying the fluorination patterns on compounds like 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea. Such studies highlight the importance of innovative fluorination techniques in creating compounds with specific properties (G. Borodkin et al., 2016).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-12-6-4-11(5-7-12)17(8-9-17)10-21-16(23)22-15-13(19)2-1-3-14(15)20/h1-7H,8-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNJGWLDJCOAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

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